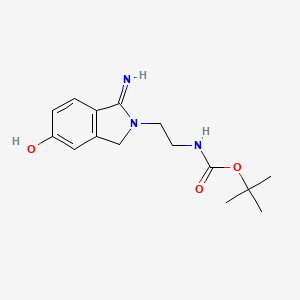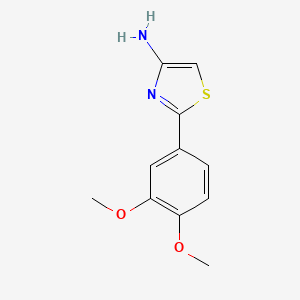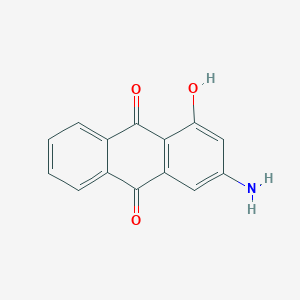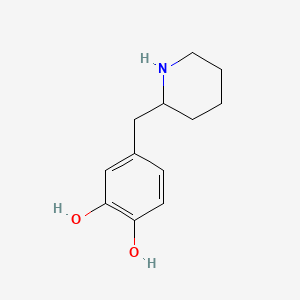![molecular formula C19H21N5O3S2 B13115837 N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a thiadiazine ring, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(N,N-Dimethylsulfamoyl)aniline with a thiadiazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide
- N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide
Uniqueness
N-(4-(2-((3-(N,N-Dimethylsulfamoyl)phenyl)amino)-6H-1,3,4-thiadiazin-5-yl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H21N5O3S2 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
N-[4-[2-[3-(dimethylsulfamoyl)phenyl]imino-3,6-dihydro-1,3,4-thiadiazin-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C19H21N5O3S2/c1-13(25)20-15-9-7-14(8-10-15)18-12-28-19(23-22-18)21-16-5-4-6-17(11-16)29(26,27)24(2)3/h4-11H,12H2,1-3H3,(H,20,25)(H,21,23) |
InChI-Schlüssel |
FRWUUIXIPUZZSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NNC(=NC3=CC(=CC=C3)S(=O)(=O)N(C)C)SC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


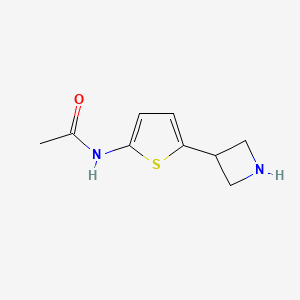
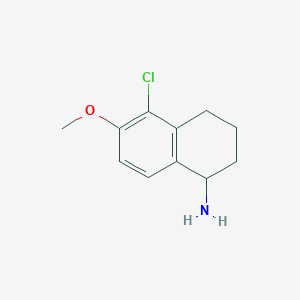

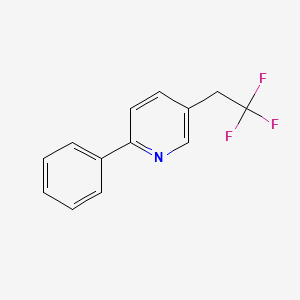
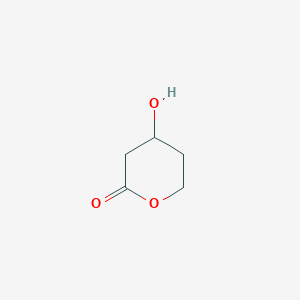
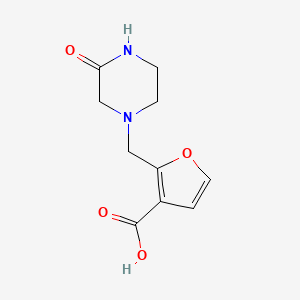
![7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13115797.png)

